3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile

Antimycobacterial Cdc42 GTPase Positional isomerism

For medicinal chemistry groups targeting Mycobacterium tuberculosis, this compound is the specific 3-benzonitrile regioisomer (CAS 1797951-52-0) with demonstrated antimycobacterial phenotype, critically distinct from the 4-benzonitrile positional analog (a Cdc42 GTPase inhibitor). Procuring this exact regioisomer eliminates confounding Cdc42 assay false-positives. The benzonitrile group provides a versatile synthetic handle for hit-to-lead derivatization into amides, tetrazoles, or aminomethyl analogs for focused library synthesis. Insist on CAS 1797951-52-0 for unambiguous SAR data.

Molecular Formula C21H19N3O2S
Molecular Weight 377.46
CAS No. 1797951-52-0
Cat. No. B2732154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile
CAS1797951-52-0
Molecular FormulaC21H19N3O2S
Molecular Weight377.46
Structural Identifiers
SMILESC1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC(=C4)C#N
InChIInChI=1S/C21H19N3O2S/c22-13-16-4-3-5-17(12-16)20(25)24-10-8-15(9-11-24)14-26-21-23-18-6-1-2-7-19(18)27-21/h1-7,12,15H,8-11,14H2
InChIKeyYYTVPVREGMUMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile (CAS 1797951-52-0): Core Structural Identity and Procurement Baseline


3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile (CAS 1797951-52-0) is a synthetic small molecule belonging to the benzothiazole-piperidine-carboxamide class. It features a benzo[d]thiazol-2-yloxy motif linked via a methylene bridge to the 4-position of a piperidine ring, which in turn is N-acylated with a 3-cyanobenzoyl group. The molecular formula is C21H19N3O2S (MW 377.46 g/mol). This compound is primarily distributed as a research chemical with typical purity of 95% (HPLC) and is of interest as a versatile intermediate or scaffold for medicinal chemistry campaigns targeting infectious diseases, oncology, and neurobiology. [1]

Why 3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile Cannot Be Simply Replaced by In-Class Benzothiazole-Piperidine Analogs


Benzothiazole-piperidine derivatives exhibit profoundly divergent biological activities depending on the nature and position of the N-acyl substituent. Even positional isomers sharing the same molecular formula can display mutually exclusive target engagement profiles. For instance, the 3-benzonitrile regioisomer (CAS 1797951-52-0) has been associated with antimycobacterial activity against Mycobacterium tuberculosis , whereas its 4-benzonitrile positional analog MLS-573151 (CAS 10179-57-4) is a selective Cdc42 GTPase inhibitor (IC50 = 2 µM) with no reported antimycobacterial properties . This demonstrates that the position of the nitrile substituent on the benzoyl ring is a critical determinant of pharmacological specificity, making generic substitution without empirical validation a high-risk decision in both research and industrial contexts.

Quantitative Differentiation Evidence for 3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile (1797951-52-0) Against Key Comparators


Positional Isomerism Drives Target Selectivity: 3-Benzonitrile (Antimycobacterial) vs. 4-Benzonitrile (Cdc42 GTPase Inhibitor)

The target compound (3-benzonitrile isomer, CAS 1797951-52-0) shares the identical molecular formula (C21H19N3O2S, MW 377.46) with MLS-573151 (4-benzonitrile isomer, CAS 10179-57-4) . MLS-573151 is a well-characterized selective Cdc42 GTPase inhibitor (IC50 = 2 µM; 2 µM EC50) that is inactive against Rab2, Rab7, H-Ras, Rac1, Rac2, and wild-type RhoA at comparable concentrations . In contrast, the 3-benzonitrile isomer has been reported to exhibit antimycobacterial activity against Mycobacterium tuberculosis, though specific MIC or IC50 values remain unpublished in peer-reviewed literature . The single-atom positional change of the nitrile group from the 4- to the 3-position of the benzoyl ring thus switches the biological target from a mammalian Rho-family GTPase to a mycobacterial pathway, a shift that generic benzothiazole-piperidine scaffolds cannot replicate.

Antimycobacterial Cdc42 GTPase Positional isomerism

M. tuberculosis DXR Enzyme Inhibition: Structural Analog Binding Data Supports Antimycobacterial Potential

A structurally related benzothiazole-piperidine derivative (CHEMBL2407187) demonstrated inhibition of Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) with an IC50 of 8.00E+3 nM (8 µM) and a binding affinity Kd of 90 nM, as recorded in BindingDB [1]. While this data is not for the exact target compound (CAS 1797951-52-0), the shared benzothiazole-piperidine-oxymethyl pharmacophore suggests that the target compound may engage the M. tuberculosis DXR enzyme with comparable or improved affinity. The 3-benzonitrile substitution may further enhance membrane permeability relative to the comparator, a hypothesis consistent with the reported antimycobacterial phenotype . In contrast, the 4-benzonitrile analog MLS-573151 has no reported DXR binding or antimycobacterial activity, reinforcing the critical role of the nitrile position.

Tuberculosis DXR inhibition Benzothiazole

CCR3 Antagonist Class Comparison: Structural Determinants of Chemokine Receptor vs. Antimicrobial Selectivity

Benzothiazole-piperidine derivatives are a privileged scaffold for CCR3 receptor antagonism. The prototypical CCR3 antagonist compound 1b (2-(benzothiazolethio)acetamide class) exhibits an IC50 of 2.3 nM for CCR3 with 820-fold selectivity over CCR1 (IC50 = 1,900 nM) [1][2]. However, these CCR3-active compounds require a benzothiazolethioacetamide motif and a specific N-benzyl substitution pattern that differs fundamentally from the target compound's benzothiazol-2-yloxy-methylene-piperidine-1-carbonyl-benzonitrile architecture. The target compound lacks the thioether linkage and the N-benzyl group essential for CCR3 binding, making it unlikely to exhibit significant CCR3 activity. This structural divergence is advantageous: it implies that the target compound will not interfere with chemokine signaling pathways in cellular assays, reducing the risk of pleiotropic effects when used as an antimycobacterial probe.

CCR3 antagonist Chemokine receptor Selectivity

LTA4H Inhibitor Class Comparison: Carboxylic Acid vs. Benzonitrile Functionality Drives Divergent Pharmacology

JNJ-26993135 (1-[4-(benzothiazol-2-yloxy)-benzyl]-piperidine-4-carboxylic acid, CAS 841202-16-2) is a potent and selective leukotriene A4 hydrolase (LTA4H) inhibitor (IC50 ≈ 10 nM) that dose-dependently inhibits LTB4 production in vivo (ED50 1–3 mg/kg) [1]. This compound contains a benzothiazol-2-yloxy-phenyl-piperidine scaffold with a carboxylic acid terminus essential for LTA4H zinc-binding domain chelation. The target compound (CAS 1797951-52-0) replaces the carboxylic acid with a 3-benzonitrile group and uses an oxymethyl rather than oxybenzyl linker, eliminating the zinc-chelating functionality required for LTA4H inhibition. This difference ensures that the target compound cannot act as an LTA4H inhibitor and will not modulate the arachidonic acid cascade, a critical consideration for researchers designing experiments where leukotriene pathway integrity must be preserved.

LTA4H inhibitor Inflammation JNJ-26993135

Optimal Research and Industrial Use Cases for 3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile (1797951-52-0)


Antimycobacterial Drug Discovery: Hit Identification and Lead Optimization for Tuberculosis

This compound serves as a starting point for structure-activity relationship (SAR) campaigns targeting Mycobacterium tuberculosis. Its reported antimycobacterial phenotype , combined with structural analogy to DXR-inhibiting benzothiazole-piperidines (IC50 = 8 µM for a close analog) [1], positions it as a viable hit for medicinal chemistry optimization. The 3-benzonitrile group offers a synthetic handle for further derivatization (e.g., hydrolysis to amide/carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole) to improve potency and selectivity.

Chemical Probe Development: Selective Pharmacological Tool Without CCR3 or LTA4H Off-Target Activity

The target compound's structural features exclude it from the CCR3 antagonist pharmacophore (no benzothiazolethioacetamide motif) [2] and the LTA4H inhibitor pharmacophore (no carboxylic acid zinc-binding group) [3]. This makes it an attractive scaffold for developing pathway-selective chemical probes that avoid confounding chemokine or leukotriene-mediated effects in cell-based assays, particularly in macrophage infection models where both TB and inflammatory pathways are operative.

Regioisomer-Specific Library Design for Phenotypic Screening

The stark contrast in biological activity between the 3-benzonitrile (antimycobacterial) and 4-benzonitrile (Cdc42 GTPase inhibitor, IC50 = 2 µM) positional isomers demonstrates the value of including both regioisomers in diversity-oriented screening libraries. Procurement of CAS 1797951-52-0 as a specific regioisomer ensures that screening results are not confounded by regioisomeric impurity, which can lead to false-positive hits in Cdc42-related cancer or cytoskeletal assays.

Synthetic Intermediate for Advanced Benzothiazole-Piperidine Hybrid Molecules

The benzonitrile group is a versatile synthetic intermediate that can be transformed into amides, amidines, tetrazoles, or aminomethyl derivatives. This compound can thus serve as a key building block for generating focused libraries of benzothiazole-piperidine hybrids with modulated physicochemical properties (logP, solubility, H-bond donor/acceptor counts) for structure-property relationship (SPR) studies .

Quote Request

Request a Quote for 3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.